molecular formula C27H37N3O4S B14950411 N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide

N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B14950411
M. Wt: 499.7 g/mol
InChI Key: JCIROKNKKXOAFK-UHFFFAOYSA-N
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Description

N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with a molecular formula of C27H37N3O4S. This compound is characterized by its unique structure, which includes a cyclododecylidenehydrazino group, a phenoxyphenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide involves multiple steps The process typically begins with the preparation of the cyclododecylidenehydrazine intermediate, which is then reacted with an oxoethyl compoundIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes .

Comparison with Similar Compounds

N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

  • N-(4-glycyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
  • N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C27H37N3O4S

Molecular Weight

499.7 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

InChI

InChI=1S/C27H37N3O4S/c1-35(32,33)30(24-18-20-26(21-19-24)34-25-16-12-9-13-17-25)22-27(31)29-28-23-14-10-7-5-3-2-4-6-8-11-15-23/h9,12-13,16-21H,2-8,10-11,14-15,22H2,1H3,(H,29,31)

InChI Key

JCIROKNKKXOAFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCCCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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